molecular formula C12H9F3N2O2 B043168 N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide CAS No. 90357-51-0

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Cat. No. B043168
CAS RN: 90357-51-0
M. Wt: 270.21 g/mol
InChI Key: UQUQTWDUTIAAAY-UHFFFAOYSA-N
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Scientific Research Applications

Biomarkers for Tobacco and Cancer Research

Hecht (2002) discussed the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. This includes carcinogens like benzene metabolites, hydroxyphenanthrenes, and nitrosamines. Such biomarkers are critical for studies on tobacco products, harm reduction strategies, and evaluating human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).

Antimicrobial Compounds from Cyanobacteria

Swain, Paidesetty, and Padhy (2017) reviewed cyanobacterial compounds for antimicrobial activities against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. They highlighted the chemical diversity and potential pharmaceutical applications of cyanobacterial compounds, emphasizing the need for further research to evaluate their effectiveness as antimicrobials (Swain, Paidesetty, & Padhy, 2017).

Supramolecular Chemistry Applications

Cantekin, de Greef, and Palmans (2012) discussed the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure, accessibility, and detailed understanding of their self-assembly behavior enable their use in a wide range of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Anticancer Agents

De, Baltas, and Bedos-Belval (2011) provided an extensive review of cinnamic acid derivatives as anticancer agents, highlighting the chemical versatility and potential of cinnamic acid in medicinal research for developing traditional and synthetic antitumor agents. This review underscores the unexploited potential of cinnamic acid derivatives in anticancer research and their significance in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Future Directions

The specific future directions for this compound are not readily available. However, compounds with similar structures have been studied for their potential in drug development5.


Please note that this information is based on the compound “N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide”, and may not fully apply to “N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide”. For accurate information, please refer to specific resources or perform experiments related to “N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide”.


properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQTWDUTIAAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436169
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

CAS RN

90357-51-0
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90357-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Methyl-N-(4-cyano-3-trifluoromethyl-phenyl)-acrylamide (1.35 g, 5.0 mmol) in CH2Cl2 (15 ml) was treated by TFA (3.0 ml) at 0° C. To the reaction mixture was then added H2O2 (30%, 1.0 ml, 10.0 mmol) dropwise. The reaction mixture was stirred overnight and quenched by NaHCO3, then extracted by ethyl acetate. The organic layers were combined and dried over Na2SO4, concentrated and purified by silica gel column using hexanes:ethyl acetate 4:1 as eluent to yield the title compound as a white solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
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Quantity
3 mL
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reactant
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15 mL
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solvent
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Quantity
1 mL
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reactant
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Synthesis routes and methods II

Procedure details

460 mg of the amide (7) from the Example 1 was dissolved in 30 ml of dichloromethane. 560 mg of m-chloroperbenzoic acid (purity 70–75%) was added. The reaction mixture was stirred overnight at reflux. The reaction was monitored with HPLC. The reaction mixture was washed successively with 2×20 ml of a sodium sulfite solution, 2×20 ml of saturated aqueous NaHCO3 and 20 ml of brine. The organic layer was dried (Na2SO4), filtrated and evaporated under reduced pressure yielding the epoxide (5A) as yellow solid material. Isolated yield: 400 mg (82%). 1H- and 13C-NMR confirmed the expected structure. HPLC: 96% purity.
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 ml of 30% aqueous hydrogen peroxide is heated to 35–40° C. 20 ml of acetic anhydride is added dropwise under cooling, so that the temperature does not exceed 40–50° C. 0.02 g of wolframic acid is added and the reaction mixture is stirred for 0.5 hours at 50–55° C. 3 grams of the amide (7) is added to the mixture portionwise and the reaction mixture is stirred for 6 hours at 50–55° C. The suspension is then cooled to 20–25° C. and poured, under stirring, into 100 ml of cold (0–5° C.) water. The suspension is stirred for 30 minutes and the solid is filtered off, washed by water and dried at 40–50° C. Yield: 2.44 g (76.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
wolframic acid
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
reactant
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Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

N-Methacryloyl-4-cyano-3-trifluoromethylaniline (13.8 g, 54 mmol) and ethyl acetate (40 ml) were charged in a 300 ml four-neck flask, and the mixture was heated at 50° C.–55° C. A solution of mono-perphthalic acid in ethyl acetate (108.05 g, net 19.82 g, 110 mmol) was added dropwise at a temperature in the range of 50° C.–55° C. over 3.9 hr. After stirring at the above-mentioned temperature for 4.5 hr, a solution of mono-perphthalic acid in ethyl acetate (10.36 g, net 1.90 g, 10.4 mmol) was further added dropwise over 10 min. Then the mixture was stirred for 1 hr and left standing overnight at room temperature. The mixture was adjusted to pH=8 (universal test paper) with 20% aqueous KOH solution and partitioned. The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g) had been dissolved, dried over MgSO4, decolorized with activated carbon (carborafine 0.5 g), and concentrated under reduced pressure. Toluene (60 ml) was added to the residue and the mixture was heated to 80° C. After cooling to 25° C., the mixture was filtrated to give 4-cyano-N-(2,3-epoxy-2-methylpropionyl)-3-trifluoromethylaniline (11.37 g, yield 77.3%). Purity 98.7%.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
108.05 g
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solvent
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0 (± 1) mol
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reactant
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10.36 g
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solvent
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

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